Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester
Description
Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester is a heterocyclic compound featuring a fused naphthalene and furan system with an ethyl ester group at position 2. For example, ethyl naphtho[2,1-b]furan-2-carboxylate (a structural isomer) is synthesized via base-mediated cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate . Spectral characterization of such compounds typically includes IR absorption bands for ester carbonyl groups (~1718 cm⁻¹) and distinct ¹H NMR signals for ethyl groups (quartet at δ 4.45 ppm, triplet at δ 1.35 ppm) .
Properties
Molecular Formula |
C15H12O3 |
|---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
ethyl benzo[f][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H12O3/c1-2-17-15(16)13-9-18-14-8-11-6-4-3-5-10(11)7-12(13)14/h3-9H,2H2,1H3 |
InChI Key |
LQSJEXWNZKTGTB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=COC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Biological Activity
Anticancer Activity
The most prominent biological activity of Naphtho[2,3-b]furan-3-carboxylic acid ethyl ester and its related compounds is their anticancer potential. Studies have shown that these compounds exhibit significant cytotoxicity against various cancer cell lines .
Antiproliferative Effects
Research conducted on anthra[2,3-b]furan-3-carboxamides, which are structurally similar to our compound of interest, demonstrated potent antiproliferative activity against multiple cancer cell lines . The study evaluated the compounds against:
- Murine leukemia L1210
- Human cervical carcinoma HeLa
- K562 myeloid leukemia
- Human colon carcinoma HCT116
Table 1: Antiproliferative Activity of Anthra[2,3-b]furan-3-carboxamides
| Compound | IC50 (μM) |
|---|---|
| 3a | 0.015-0.13 |
| 3c | 0.007-0.05 |
| 3d | 0.006-0.03 |
Multidrug Resistance Circumvention
One of the most promising aspects of these compounds is their ability to overcome multidrug resistance (MDR) in cancer cells. The study showed that anthra[2,3-b]furan-3-carboxamides were effective against both wild-type and drug-resistant cell lines, including those expressing P-glycoprotein (Pgp) .
The anticancer activity of these compounds is attributed to multiple mechanisms:
- DNA Intercalation: Spectral analysis and molecular docking studies revealed that the compounds form stable intercalative complexes with duplex DNA .
- Topoisomerase Inhibition: Both compounds 3c and 3d attenuated topoisomerase 1 and 2 mediated unwinding of supercoiled DNA .
- Protein Kinase Inhibition: Compound 3d demonstrated the ability to decrease the activity of selected human protein kinases in vitro .
Antimicrobial Activity
While the primary focus of research has been on anticancer properties, naphtho[2,3-b]furan derivatives have also shown promising antimicrobial activity .
Antibacterial Effects
A study on naphtho[2,1-b]furan derivatives demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antibacterial Activity of Naphtho[2,1-b]furan Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| S. aureus | |
| 5a | 12 |
| 5b | 14 |
| 5c | 16 |
Antifungal Properties
The same study also evaluated the antifungal activity of these compounds against Candida albicans and Aspergillus niger .
Table 3: Antifungal Activity of Naphtho[2,1-b]furan Derivatives
| Compound | Zone of Inhibition (mm) |
|---|---|
| C. albicans | |
| 5d | 13 |
| 5e | 15 |
| 5f | 17 |
Case Study: In Vivo Antitumor Activity
A notable case study involving compound 3d, an anthra[2,3-b]furan-3-carboxamide, demonstrated significant antitumor activity in a murine model of intraperitoneally transplanted P388 leukemia . The compound achieved an increase in animal life span of up to 262% at tolerable doses, highlighting its potential as a promising antitumor drug candidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl Naphtho[2,1-b]furan-2-carboxylate
- Structural Difference : The furan ring is fused at positions [2,1-b] instead of [2,3-b], altering electronic distribution and steric effects.
- Synthesis : Prepared via cyclization of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate in DMF/K₂CO₃ .
- Spectral Data :
- Bioactivity : Derivatives of this isomer exhibit anti-proliferative activity, though specific data for the target compound is unavailable .
Heterocyclic Core Variations
Naphtho[2,3-b]thiophene Derivatives
- Example : 8-Chloro-N,N-diethyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]thiophene-2-carboxamide.
- Structural Difference : Thiophene replaces furan, enhancing sulfur-mediated π-stacking interactions.
- Synthesis : Achieved via reductive methylation and carboxylation .
- Bioactivity : Thiophene derivatives often show improved metabolic stability compared to furan analogs .
Naphtho[2,3-h]quinoline-2-carboxylic Acid Ethyl Ester
- Structural Difference: A quinoline ring is fused to the naphthofuran system.
- Molecular Properties: Molecular Formula: C₂₀H₁₅NO₃. Molecular Weight: 317.34 g/mol .
- Applications: Quinoline-fused derivatives are explored for antimicrobial and anticancer activities .
Functional Group Modifications
Naphtho[2,3-b]furan-2(3H)-one Derivatives
- Example : Decahydro-6,7-dihydroxy-8a-methyl-3,5-bis(methylene)naphtho[2,3-b]furan-2(3H)-one.
- Structural Difference : A lactone replaces the ester, introducing hydrogen-bonding hydroxyl groups.
- Properties : Enhanced polarity due to hydroxyl groups (logP reduction) .
Ethyl 3-Amino Naphtho[2,1-b]furan-2-carboxylate
Data Tables
Table 1: Molecular Properties of Selected Compounds
*Inferred from analogs. †Calculated based on C₁₅H₁₂O₃.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
